

(2,4-Bis(methoxycarbonyl)phenyl)boronic acid

CAS number

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Compound of Interest

Compound Name: (2,4-Bis(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B597813

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An In-Depth Technical Guide to **(2,4-Bis(methoxycarbonyl)phenyl)boronic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Bis(methoxycarbonyl)phenyl)boronic acid (CAS No: 1256354-98-9) is a specialized organoboron compound belonging to the versatile class of phenylboronic acids. These compounds are fundamental building blocks in modern organic synthesis, primarily recognized for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of two methoxycarbonyl substituents on the phenyl ring offers unique electronic properties and provides synthetic handles for further molecular elaboration. This guide provides a comprehensive overview of the compound's properties, general synthesis strategies, and its potential applications in research and drug development, with a focus on its utility in constructing complex molecular architectures.

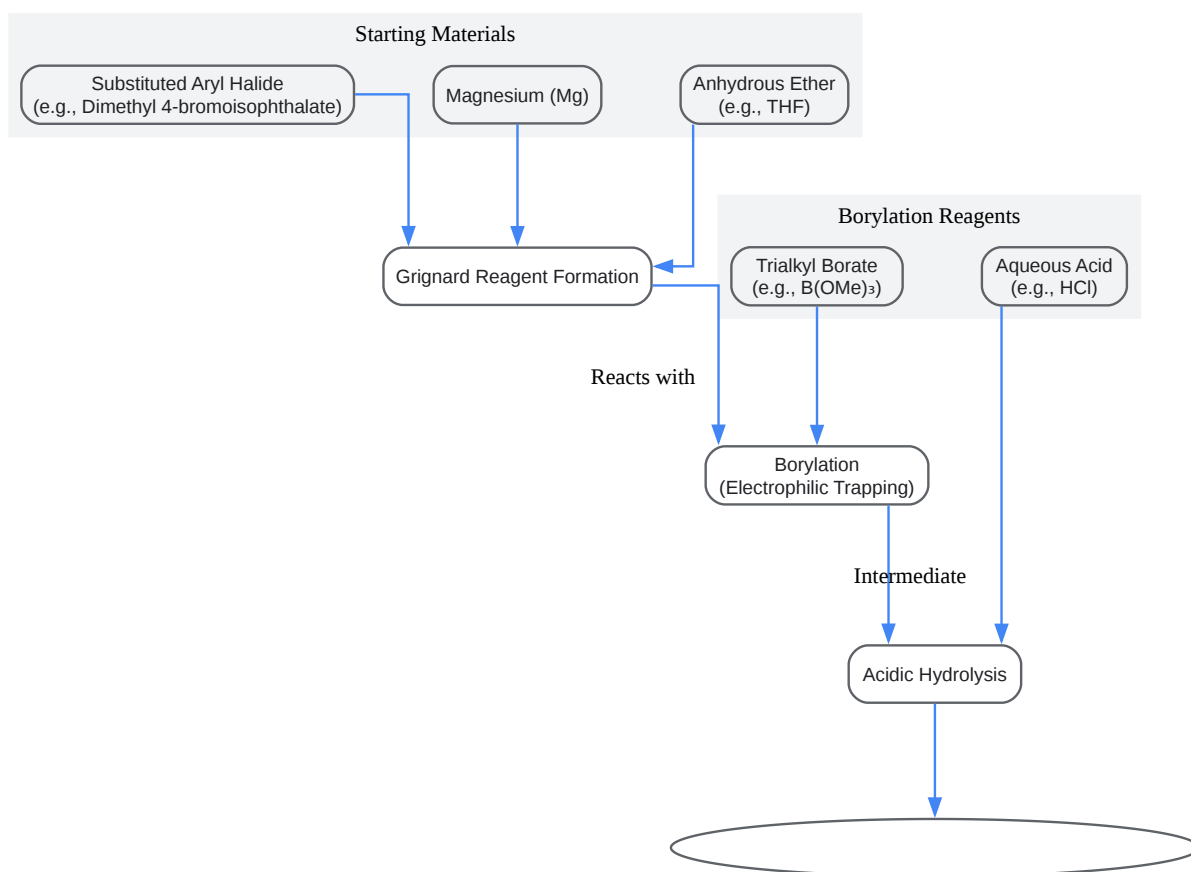
Compound Identification and Properties

The fundamental identity and key physical properties of **(2,4-Bis(methoxycarbonyl)phenyl)boronic acid** are summarized below. While extensive experimental data for this specific isomer is limited in published literature, the following table provides its core identifiers.

Property	Data	Reference
CAS Number	1256354-98-9	
Chemical Name	(2,4-Bis(methoxycarbonyl)phenyl)boronic acid	
Synonym	2,4-bis(methoxycarbonyl)phenylboronic acid	
Molecular Formula	C ₁₀ H ₁₁ BO ₆	
Molecular Weight	238.00 g/mol	
Physical Form	Solid	
Storage	Inert atmosphere, room temperature	

Synthesis of Phenylboronic Acids: A General Overview

While a specific, detailed experimental protocol for the synthesis of the 2,4-isomer is not readily available in peer-reviewed literature, the synthesis of phenylboronic acids is a well-established area of organic chemistry.^[1] A common and effective method involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.^[1]



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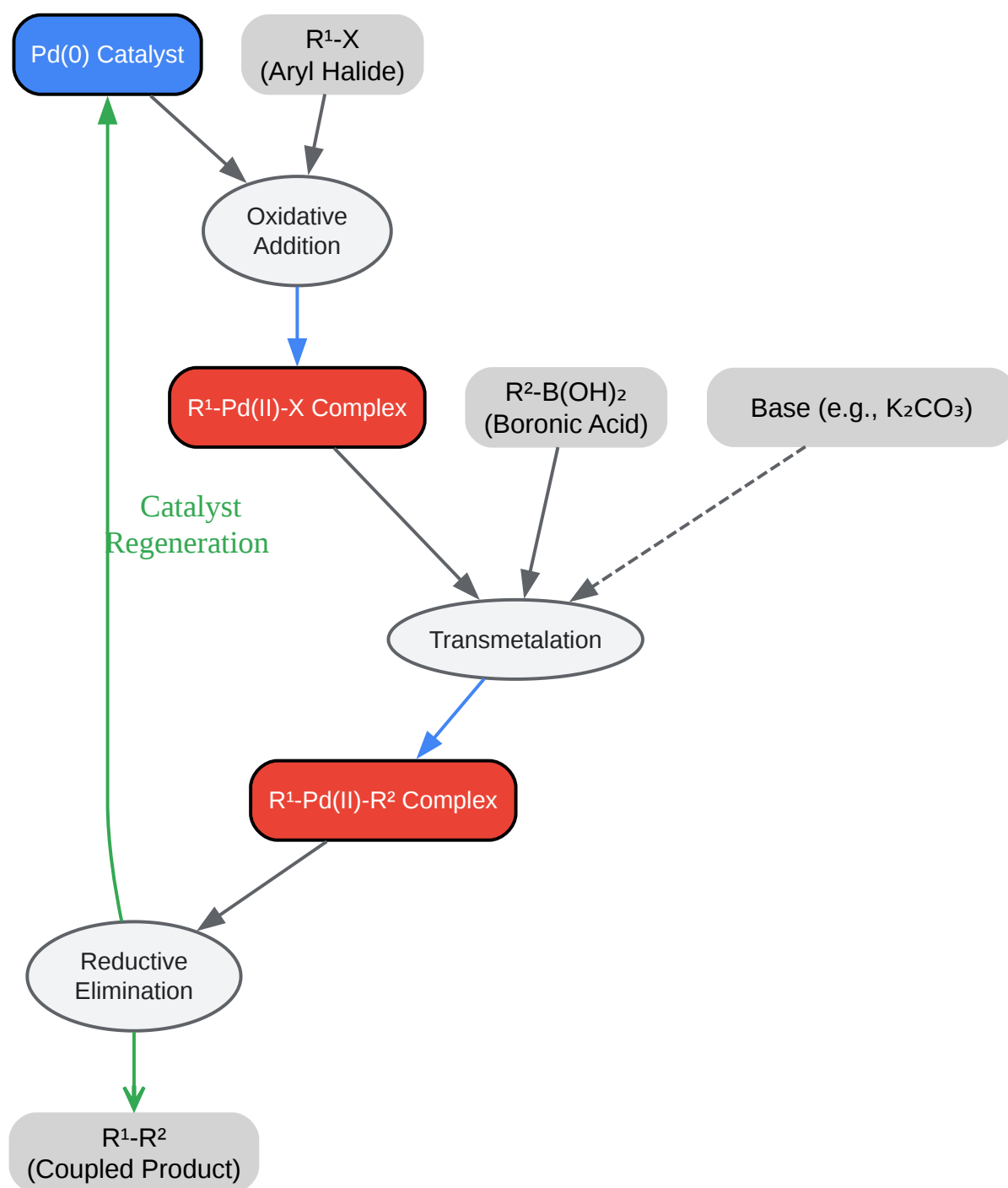
General Synthesis Workflow for Phenylboronic Acids.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of phenylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.^[2]^[3]^[4] This reaction couples an organoboron compound with an organic halide or triflate using a palladium catalyst and a base.^[4] **(2,4-Bis(methoxycarbonyl)phenyl)boronic acid** serves as an ideal coupling partner for introducing a disubstituted phenyl moiety into a target molecule.

Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction involves a well-defined catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.^[5]



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Catalytic Cycle of the Suzuki-Miyaura Reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction. This serves as an illustrative example of how a compound like **(2,4-Bis(methoxycarbonyl)phenyl)boronic acid** would be used. Researchers must optimize conditions for their specific substrates.

Materials:

- Aryl Halide (e.g., 4-Bromoanisole) (1.0 mmol, 1.0 equiv)
- **(2,4-Bis(methoxycarbonyl)phenyl)boronic acid** (1.2 mmol, 1.2 equiv)
- Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
- Base (e.g., aqueous 2M K₂CO₃) (2.0 mmol, 2.0 equiv)
- Solvent (e.g., Toluene or Dioxane) (5 mL)

Procedure:

- Setup: To a flame-dried Schlenk flask, add the aryl halide, **(2,4-Bis(methoxycarbonyl)phenyl)boronic acid**, and the palladium catalyst.
- Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
- Solvent and Base Addition: Add the degassed solvent, followed by the degassed aqueous base solution, via syringe.
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
- Monitoring: Monitor the reaction progress by a suitable technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Role in Drug Discovery and Development

Boronic acids and their derivatives are of significant interest in medicinal chemistry.[6] The boronic acid moiety can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with diols, a feature present in many biological molecules.[6] Phenylboronic acid derivatives are crucial intermediates in the synthesis of a wide range of biologically active compounds and approved drugs.[6]

The utility of **(2,4-Bis(methoxycarbonyl)phenyl)boronic acid** in drug discovery lies in its function as a scaffold. The two methoxycarbonyl groups can be:

- Retained: To interact with biological targets through hydrogen bonding or dipole interactions.
- Modified: Hydrolyzed to carboxylic acids to improve solubility or serve as attachment points for other pharmacophores.
- Reduced or Amidated: To create further structural diversity in compound libraries for screening.

Safety and Handling

(2,4-Bis(methoxycarbonyl)phenyl)boronic acid should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] It is important to avoid the formation of dust and aerosols and to prevent contact with skin and eyes.[7] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[7]

Conclusion

(2,4-Bis(methoxycarbonyl)phenyl)boronic acid is a valuable, though specialized, reagent for organic synthesis. Its primary utility is realized through palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems. While specific application data for this isomer is sparse, its structural features make it a promising building block for creating diverse molecular libraries in drug discovery and materials science. The general protocols and

mechanistic principles outlined in this guide provide a solid foundation for researchers looking to incorporate this and related phenylboronic acids into their synthetic strategies.

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References

- 1. Phenylboronic acid: Synthesis, reactions_Chemicalbook [chemicalbook.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
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